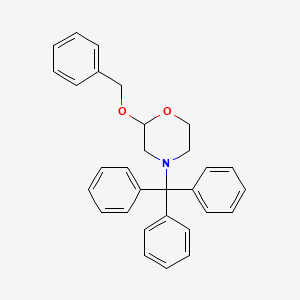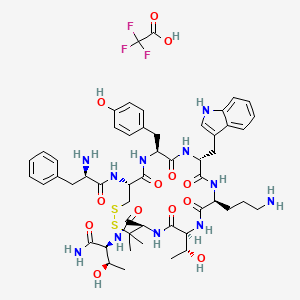
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, also known as CTOP, is a synthetic peptide with a disulfide bond. It is a potent and highly selective ligand for μ-opioid receptors, showing minimal interaction with other opioid receptor systems. This compound is primarily used in scientific research to study opioid receptor activity and related biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Resin Loading: The first amino acid, H-D-Phe, is attached to a solid resin support.
Chain Assembly: Sequential addition of amino acids (Cys, Tyr, D-Trp, Orn, Thr, Pen) using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Disulfide Bond Formation: The disulfide bond between Cys residues is formed using oxidizing agents such as iodine or hydrogen peroxide.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product as a trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and reactors are used to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the final product.
化学反应分析
Types of Reactions: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: Formation of the disulfide bond between Cys residues.
Reduction: Reduction of the disulfide bond using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions at the amino acid side chains, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Reduction: DTT, TCEP.
Substitution: Various reagents depending on the specific amino acid side chain involved.
Major Products Formed:
Disulfide Bond Formation: The primary product is the peptide with a disulfide bond.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
科学研究应用
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is widely used in scientific research due to its high affinity for μ-opioid receptors. Its applications include:
Chemistry: Studying peptide synthesis and disulfide bond formation.
Biology: Investigating opioid receptor signaling pathways and their role in pain modulation.
Medicine: Developing new analgesics and understanding opioid receptor-related disorders.
Industry: Producing peptide-based drugs and diagnostic tools.
作用机制
The compound exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This binding inhibits the receptor's activity, which can be useful in studying pain mechanisms and developing pain-relief medications. The molecular targets include μ-opioid receptors, and the pathways involved are related to pain perception and modulation.
相似化合物的比较
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is unique due to its high selectivity for μ-opioid receptors. Similar compounds include:
NTB (Naltriben): Another μ-opioid receptor antagonist with similar selectivity.
CTAP (Cyclo[D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2]): A cyclic analog with similar activity.
These compounds share structural similarities but differ in their cyclic or linear nature, affecting their binding affinity and selectivity.
属性
分子式 |
C52H68F3N11O13S2 |
|---|---|
分子量 |
1176.3 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1 |
InChI 键 |
BPLOKJUPZTYYLV-XQGGKHMTSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


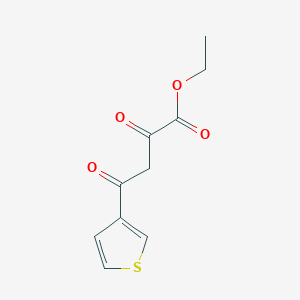
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
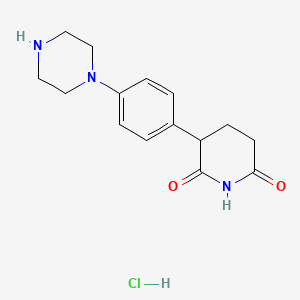
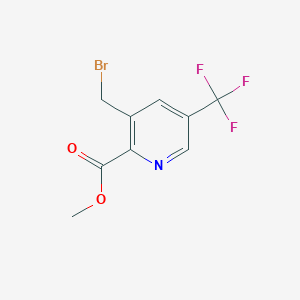
![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)


![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
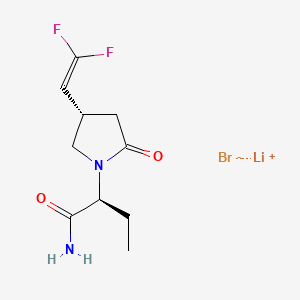
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
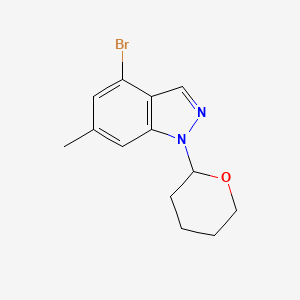
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
